molecular formula C11H11NO3S B12912876 4-(Benzo[d]oxazol-2-ylthio)butanoic acid

4-(Benzo[d]oxazol-2-ylthio)butanoic acid

Cat. No.: B12912876
M. Wt: 237.28 g/mol
InChI Key: GOODAHZETGADHT-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-ylthio)butanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid typically involves the reaction of 2-aminophenol with carbon disulfide in methanol to obtain benzo[d]oxazole-2-thiol. This intermediate is then reacted with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid. Further treatment with substituted esters yields the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]oxazol-2-ylthio)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzo[d]oxazol-2-ylthio)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]oxazol-2-ylthio)butanoic acid involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]oxazol-2-ylthio)butanoic acid stands out due to its unique combination of a benzoxazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)butanoic acid

InChI

InChI=1S/C11H11NO3S/c13-10(14)6-3-7-16-11-12-8-4-1-2-5-9(8)15-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

GOODAHZETGADHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCC(=O)O

Origin of Product

United States

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